molecular formula C15H28O3 B14536152 Ethyl 6-tert-butoxy-2,3,3-trimethylhex-4-enoate CAS No. 62239-38-7

Ethyl 6-tert-butoxy-2,3,3-trimethylhex-4-enoate

Cat. No.: B14536152
CAS No.: 62239-38-7
M. Wt: 256.38 g/mol
InChI Key: SKNCUJYGVXCFLV-UHFFFAOYSA-N
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Description

Ethyl 6-tert-butoxy-2,3,3-trimethylhex-4-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-tert-butoxy-2,3,3-trimethylhex-4-enoate typically involves esterification reactions. One common method is the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher efficiency. The use of catalysts and optimized reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-tert-butoxy-2,3,3-trimethylhex-4-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, often resulting in the formation of alcohols.

    Substitution: In these reactions, one functional group is replaced by another, which can lead to the formation of different esters or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives.

Scientific Research Applications

Ethyl 6-tert-butoxy-2,3,3-trimethylhex-4-enoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and other reactions.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.

    Medicine: Research is conducted to explore its potential therapeutic uses, such as in drug development.

    Industry: It is used in the production of fragrances, flavoring agents, and other industrial products.

Mechanism of Action

The mechanism by which ethyl 6-tert-butoxy-2,3,3-trimethylhex-4-enoate exerts its effects involves interactions with various molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing biochemical pathways. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems .

Comparison with Similar Compounds

Properties

CAS No.

62239-38-7

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

ethyl 2,3,3-trimethyl-6-[(2-methylpropan-2-yl)oxy]hex-4-enoate

InChI

InChI=1S/C15H28O3/c1-8-17-13(16)12(2)15(6,7)10-9-11-18-14(3,4)5/h9-10,12H,8,11H2,1-7H3

InChI Key

SKNCUJYGVXCFLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(C)(C)C=CCOC(C)(C)C

Origin of Product

United States

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